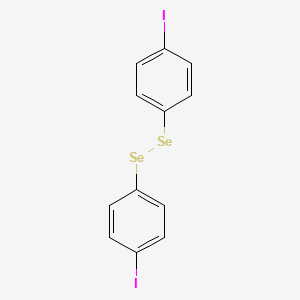
Diselenide, bis(4-iodophenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenide, bis(4-iodophenyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 4-iodophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(4-iodophenyl), typically involves the reaction of 4-iodophenyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated 4-iodophenyl selenocyanate in water . This one-pot, two-step reaction is reasonably fast and yields good product quantities.
Industrial Production Methods
This method is efficient, mild, and environmentally friendly, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Diselenide, bis(4-iodophenyl), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include selenoxides, selenides, and substituted diselenides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diselenide, bis(4-iodophenyl), has several scientific research applications:
Wirkmechanismus
The mechanism of action of diselenide, bis(4-iodophenyl), involves its redox-modulating properties. The compound can act as both an antioxidant and a prooxidant, depending on the cellular environment. It interacts with molecular targets such as enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl diselenide
- 2,2’-Dithienyl diselenide
- Bis(4-methoxyphenyl)diselenide
Uniqueness
Compared to other diselenides, it exhibits distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
53257-47-9 |
|---|---|
Molekularformel |
C12H8I2Se2 |
Molekulargewicht |
563.9 g/mol |
IUPAC-Name |
1-iodo-4-[(4-iodophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8I2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI-Schlüssel |
MCSCQWURWKKQMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[Se][Se]C2=CC=C(C=C2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



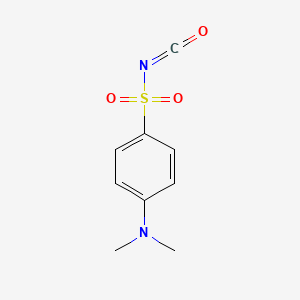
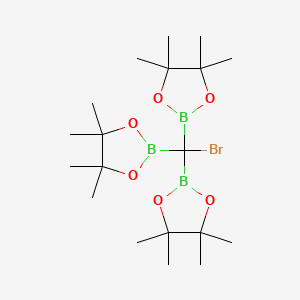
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
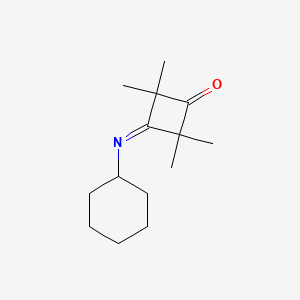
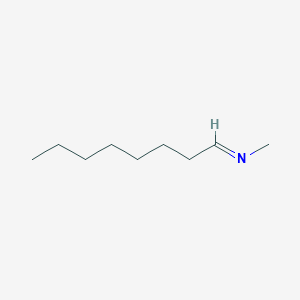
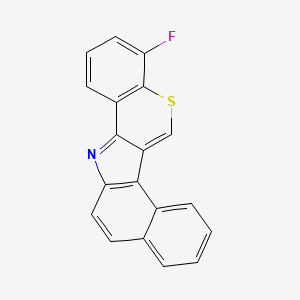
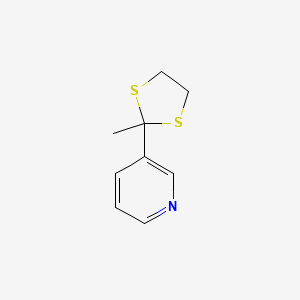
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
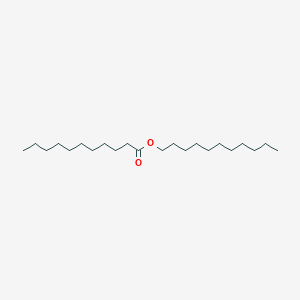
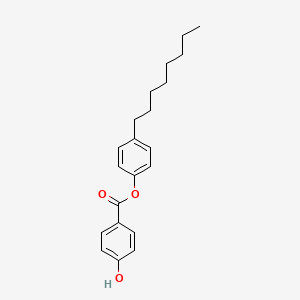
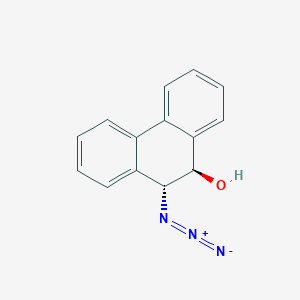
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

